

RYL-552: A Multi-Targeting Quinolone for Combating Drug-Resistant Plasmodium falciparum

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Compound of Interest

Compound Name: RYL-552S

Cat. No.: B10861863

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control and elimination efforts. Resistance to frontline artemisinin-based combination therapies (ACTs) and other standard antimalarials necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. This document provides a comprehensive technical overview of RYL-552, a promising antimalarial compound designed to address the challenge of drug resistance through a multi-targeting approach directed at the parasite's mitochondrial respiratory chain.

Executive Summary

RYL-552 is a synthetic quinolone derivative that exhibits potent activity against P. falciparum, including strains resistant to existing therapies. Its unique mechanism involves the simultaneous inhibition of multiple key enzymes within the parasite's mitochondrial electron transport chain (mETC). This multi-targeting strategy is believed to create a higher barrier to the development of resistance. RYL-552 was initially identified as a potent inhibitor of type II NADH:ubiquinone oxidoreductase (PfNDH2) and was later shown to also target the quinol oxidation (Qo) and quinone reduction (Qi) sites of the cytochrome bc1 complex (Pfbc1).^{[1][2]} Notably, it retains activity against atovaquone-resistant parasites harboring mutations in the Qo site of cytochrome b.^[2] Structure-guided optimization of RYL-552 has led to the development

of even more potent analogs, such as RYL-581, demonstrating the potential of this chemical scaffold in antimalarial drug discovery.[\[2\]](#)[\[3\]](#)

Quantitative Efficacy Data

RYL-552 has demonstrated significant in vitro activity against both drug-sensitive and drug-resistant strains of *P. falciparum*. The following tables summarize the available quantitative data on its efficacy.

Table 1: In Vitro Activity of RYL-552 Against *P. falciparum* Strains

Compound	<i>P. falciparum</i> Strain	IC50 / EC50 (nM)	Assay Type	Reference
RYL-552	3D7 (drug-sensitive)	Value not specified in snippets, but described as having "moderate potency"	Not Specified	[2]
RYL-552	Atovaquone-Resistant (Y268S mutant)	Maintained sensitivity	Not Specified	[2]
RYL-552	-	3.73 (IC50)	PfNDH2 Inhibition Assay	[1]

Table 2: Comparative Efficacy of RYL-552 and Optimized Analog RYL-581

Compound	P. falciparum Strain	EC50 (nM)	Fold Improvement	Reference
RYL-552	3D7	Moderate Potency	-	[2]
RYL-581	3D7	Markedly Improved Potency	Significant	[1][2]

Note: Specific EC50 values from the primary literature were not available in the search snippets. The table reflects the qualitative descriptions of potency.

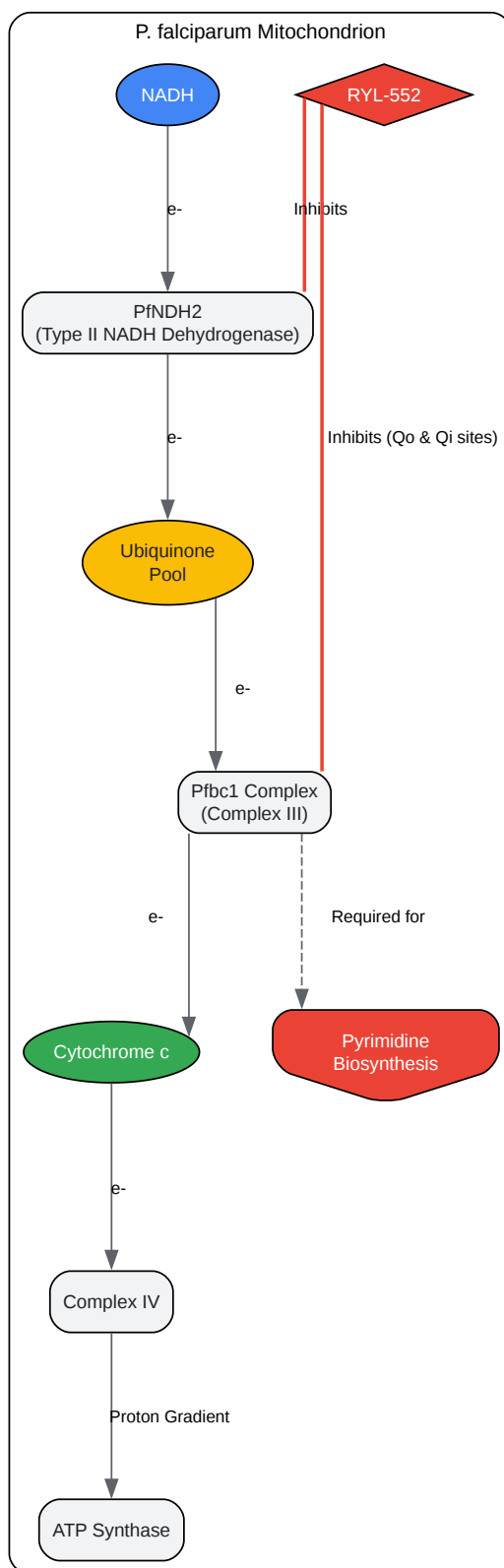
Mechanism of Action and Signaling Pathways

RYL-552 exerts its antimalarial effect by disrupting the mitochondrial electron transport chain (mETC) of *P. falciparum*, a pathway essential for pyrimidine biosynthesis and, consequently, parasite survival. Unlike single-target agents, RYL-552 engages multiple components of this chain.

The primary targets of RYL-552 are:

- Type II NADH Dehydrogenase (PfNDH2): RYL-552 acts as a non-competitive inhibitor of PfNDH2, an enzyme that initiates the mETC by transferring electrons from NADH to ubiquinone.[1] Its structural divergence from the human equivalent (Complex I) makes it a selective target.[1]
- Cytochrome bc1 Complex (Pfbc1): This complex (also known as Complex III) is a critical enzyme in the mETC. RYL-552 has been shown to bind to both the Qo site and the Qi site of Pfbc1, disrupting the flow of electrons from ubiquinol to cytochrome c.[2][3]

This multi-pronged attack on the mETC is a key feature of RYL-552's profile, potentially reducing the likelihood of resistance emerging through a single point mutation.



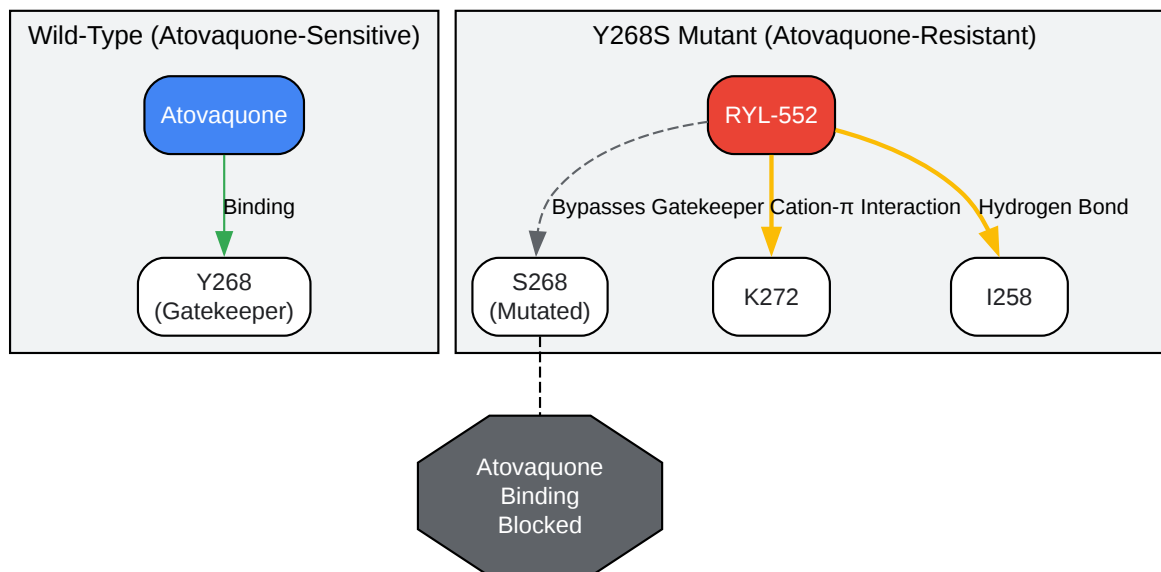
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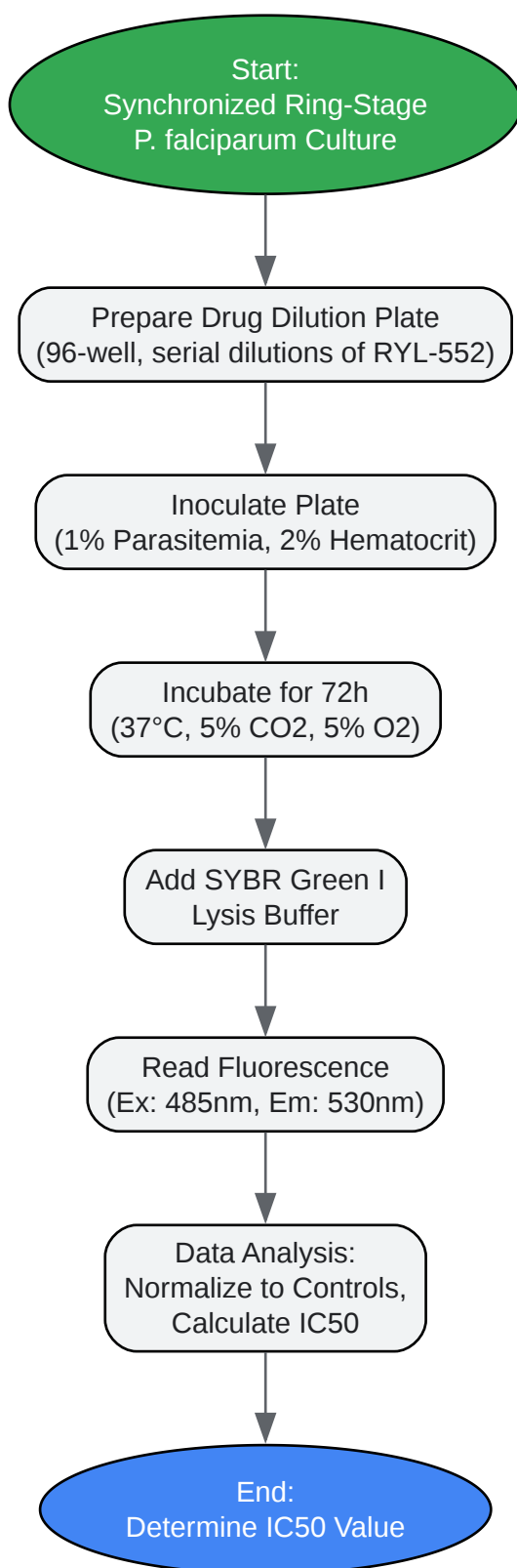
RYL-552 multi-target inhibition of the *P. falciparum* mitochondrial electron transport chain.

Overcoming Atovaquone Resistance

A critical advantage of RYL-552 is its efficacy against atovaquone-resistant *P. falciparum*. Atovaquone resistance is commonly conferred by point mutations, such as Y268S, in the Qo site of cytochrome b (a subunit of Pfbc1). While atovaquone binding is sterically hindered by this mutation, RYL-552 adapts its binding mode. In the Y268S mutant, RYL-552 inserts deeper into the binding pocket and forms new, stabilizing interactions, including a cation- π interaction with the residue K272 and a hydrogen bond with I258.^[2] This demonstrates a structural plasticity that allows it to circumvent common resistance mechanisms.

RYL-552 Binding in Atovaquone-Resistant (Y268S) Pfbc1 Qo Site





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